1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-10-2-3-11-12(8-10)20-14(15-11)16-6-4-9(5-7-16)13(17)18/h2-3,8-9H,4-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLDXGULTYFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 and COX-2 enzymes. This results in a decrease in the production of prostaglandins, which are key mediators of inflammation.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid leads to a decrease in the production of prostaglandins. This results in a reduction of the inflammatory response, making the compound potentially useful for treating inflammatory conditions.
Biological Activity
1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₆N₂O₃S, with a molecular weight of approximately 292.36 g/mol. Its structure features a piperidine ring linked to a benzo[d]thiazole moiety, with a methoxy group at the sixth position, which enhances its solubility and reactivity.
Anti-inflammatory Properties
Research indicates that 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2) with IC₅₀ values of approximately 11.34 µM and 11.21 µM, respectively. Furthermore, it can inhibit albumin denaturation, suggesting its potential in treating inflammatory conditions.
Table 1: Inhibitory Effects on COX Enzymes
| Enzyme | IC₅₀ Value (µM) |
|---|---|
| COX-1 | 11.34 |
| COX-2 | 11.21 |
Anticancer Activity
In addition to its anti-inflammatory properties, the compound has been evaluated for its anticancer potential. Molecular docking studies suggest that it effectively binds to various biological targets involved in cancer progression. Its structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy .
Table 2: Comparison with Other Anticancer Compounds
| Compound Name | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.20–2.58 | Inhibition of cell growth |
| Compound B | 5.48 | Inhibition of DNA interaction |
| 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid | TBD | TBD |
Synthesis
The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate benzo[d]thiazole precursors under controlled conditions to yield the desired product .
Case Studies
Several studies have highlighted the biological activity of similar compounds within the benzothiazole class:
- Study on Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives exhibited potent anticancer activities against various human cancer cell lines, suggesting that modifications in the benzothiazole structure can enhance biological efficacy .
- In Vivo Studies : Another investigation focused on the in vivo effects of related compounds on tumor models, providing insights into their therapeutic potential and safety profiles .
- Structure-Activity Relationship Analysis : Research has shown that specific substitutions on the piperidine ring can significantly affect binding affinity and biological activity, emphasizing the importance of SAR in drug development .
Scientific Research Applications
Anti-inflammatory Properties
1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid has demonstrated significant anti-inflammatory activity. It primarily inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes leads to reduced production of prostaglandins, which are mediators of inflammation.
Table 1: Inhibitory Effects on COX Enzymes
| Enzyme | IC₅₀ Value (µM) |
|---|---|
| COX-1 | 11.34 |
| COX-2 | 11.21 |
These IC₅₀ values indicate the potency of the compound in inhibiting these enzymes, suggesting its potential use in treating inflammatory conditions .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Its structure allows it to interact with various biological targets, leading to cytotoxic effects against cancer cells. The compound has been shown to induce apoptosis in several cancer cell lines.
A notable study indicated that derivatives with similar structures exhibited significant cytotoxicity against human cancer cell lines, including colon and breast cancer cells . This suggests that 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid may serve as a lead compound for developing new anticancer agents.
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers assessed the anti-inflammatory effects of the compound using an animal model of arthritis. The results showed a significant reduction in inflammation markers and pain scores in treated groups compared to controls, supporting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties included testing on various human cancer cell lines. The findings revealed that treatment with 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid resulted in a dose-dependent decrease in cell viability, indicating strong anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid, highlighting differences in functional groups, physicochemical properties, and inferred biological activities.
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Modifications :
- Replacement of benzo[d]thiazole with simpler thiazole (e.g., 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid) reduces aromatic surface area, likely diminishing interactions with hydrophobic binding pockets .
- Pyridazine () and oxazole () cores introduce distinct electronic profiles, influencing charge distribution and target selectivity.
Substituent Effects: Methoxy Groups: Enhance electron density and may improve binding to targets like serotonin or dopamine receptors. The 6-methoxy substitution in the parent compound contrasts with 4-methoxyphenyl in , which extends conjugation .
Functional Group Impact: Carboxylic Acid vs. Amide derivatives (e.g., ) prioritize hydrogen bonding over ionization . Morpholinyl and Hydroxy Groups: ’s compound demonstrates how polar groups can refine pharmacokinetics, such as reducing metabolic clearance .
Biological Activity Trends :
Preparation Methods
Cyclization of 4-Aminobenzoate Derivatives
A key step is the cyclization of methyl 4-aminobenzoate derivatives with potassium thiocyanate and bromine in glacial acetic acid, which forms the benzo[d]thiazole ring system. This method is efficient and has been demonstrated to produce various hydroxy- and alkoxy-substituted benzo[d]thiazole-6-carboxylates, which can be further derivatized.
| Reagent | Quantity | Conditions |
|---|---|---|
| Methyl 4-aminobenzoate | 1 equiv | Dissolved in glacial acetic acid |
| Potassium thiocyanate (KSCN) | 4 equiv | Stirred 45 min at room temperature |
| Bromine (Br2) | 2 equiv | Added dropwise at 10 °C, stirred overnight at room temperature |
After reaction completion, the mixture is basified to pH 8 with 25% ammonia solution, and the product is isolated by filtration.
Methoxy Substitution
The hydroxy group on the benzo[d]thiazole ring can be methylated using methyl iodide and a base such as potassium carbonate in DMF, yielding the 6-methoxy derivative.
| Reagent | Quantity | Conditions |
|---|---|---|
| Hydroxybenzo[d]thiazole derivative | 1 equiv | Dissolved in DMF |
| Potassium carbonate (K2CO3) | Excess | Stirred at 60 °C overnight |
| Methyl iodide (CH3I) | Excess | Added dropwise |
The product is purified by extraction and chromatography.
Protection and Deprotection Strategies
During synthesis, protecting groups such as tert-butyldimethylsilyl (TBDMS) are employed to protect hydroxy groups on the benzo[d]thiazole ring to prevent side reactions during cyclization or coupling steps. These groups are removed under mild conditions after key transformations.
Representative Data Table for Key Steps
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to benzo[d]thiazole | Methyl 4-aminobenzoate, KSCN, Br2 | Acetic acid, RT overnight | 70-85 | Forms methyl 2-aminobenzo[d]thiazole-6-carboxylate |
| 2 | Methylation of hydroxy group | Methyl iodide, K2CO3 | DMF, 60 °C, overnight | 75-90 | Yields methyl 6-methoxybenzo[d]thiazole derivative |
| 3 | Halogenation at position 2 | Br2 or NBS | Controlled temp | 60-80 | Provides 2-bromo derivative for coupling |
| 4 | Coupling with piperidine-4-carboxylic acid | Piperidine derivative, base or Pd catalyst | Varies | 50-75 | Forms target compound |
| 5 | Deprotection | TBAF or acid | Mild conditions | >90 | Removes TBDMS protecting groups |
Research Findings and Optimization
- The cyclization step is critical and optimized by controlling temperature and reagent equivalents to maximize yield and purity.
- Protection of hydroxy groups with TBDMS improves reaction selectivity and facilitates purification.
- Palladium-catalyzed coupling offers a mild and efficient route for introducing the piperidine moiety, with good functional group tolerance.
- The overall synthetic route allows for modular modification at various positions on the benzo[d]thiazole ring, enabling rapid generation of analogs for bioactivity screening.
Q & A
Q. What in silico tools are recommended for predicting ADMET properties?
- Methodological Answer : Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and ADMETLab 2.0 for toxicity profiling (e.g., hepatotoxicity, CYP inhibition). Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. ’s ChemSpider data (e.g., logP ~2.5) supports these predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
